N-(3-hydrazinylphenyl)acetamide
Description
N-(3-Hydrazinylphenyl)acetamide is an acetamide derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position of the phenyl ring. The hydrazinyl group enhances reactivity, making it a versatile precursor for further functionalization, such as in the formation of heterocycles or coordination complexes.
Properties
IUPAC Name |
N-(3-hydrazinylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-7-3-2-4-8(5-7)11-9/h2-5,11H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBRQOZDOJGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydrazinylphenyl)acetamide typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrazone Formation
The hydrazine group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, a reaction critical in medicinal chemistry and bioconjugation .
Mechanistic Insight :
-
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazine group .
-
Acid catalysis accelerates imine formation, while polar solvents stabilize intermediates .
Acid-Catalyzed Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic conditions to yield 3-hydrazinyl aniline derivatives .
| Conditions | Reagents | Product | Conversion |
|---|---|---|---|
| 6M HCl, reflux, 8h | - | 3-Hydrazinyl aniline | >95% |
| H₂SO₄ (conc.), THF, 60°C, 4h | - | Deacetylated product | 83% |
Key Observations :
-
High acid concentrations protonate the amide nitrogen, weakening the C–N bond and enabling cleavage .
-
Side reactions (e.g., oxidation of hydrazine) are minimized under controlled temperatures .
Reductive Alkylation
The hydrazine group participates in reductive amination with ketones or aldehydes in the presence of reducing agents:
| Carbonyl Compound | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH, RT, 12h | N-(3-(cyclohexylamino)phenyl)acetamide |
| Formaldehyde | H₂ (Pd/C) | Ethanol, 50°C, 6h | N-(3-(methylamino)phenyl)acetamide |
Limitations :
Stability and Side Reactions
Scientific Research Applications
Anti-Cancer Activity
Research indicates that N-(3-hydrazinylphenyl)acetamide exhibits notable anti-cancer properties. It functions primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cell proliferation and survival:
- Mechanism of Action : It is believed to act by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in malignant cells .
- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer, highlighting its potential as a lead compound for further development .
Anti-Inflammatory Properties
This compound also shows promise in treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation:
- Cytokine Modulation : The compound has been reported to downregulate the expression of interleukins such as IL-6 and IL-8, which are critical mediators of inflammation .
- Clinical Relevance : Preliminary studies suggest that it may be beneficial in conditions like arthritis and other inflammatory disorders, warranting further clinical investigation .
Biochemical Mechanisms
The biochemical interactions of this compound are primarily linked to its ability to modulate nitric oxide synthase activity:
- Nitric Oxide Production : The compound influences nitric oxide (NO) pathways, which play a crucial role in vascular regulation and immune response . NO is known for its dual role in promoting both tumor suppression and inflammation.
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in inflammatory processes, further supporting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(3-hydrazinylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(3-Hydrazinylphenyl)acetamide belongs to a broader class of arylacetamides, where substituents on the phenyl ring dictate physicochemical and biological properties. Key structural analogs include:
Key Insights :
- Electronic Effects : The hydrazinyl group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in ) that reduce ring electron density. This difference influences reactivity in electrophilic substitution reactions.
- Solubility: Hydrazinyl’s polarity enhances aqueous solubility compared to lipophilic analogs like N-[3-(decylamino)phenyl]acetamide . However, it may reduce blood-brain barrier penetration relative to alkyl-substituted derivatives.
Comparison with this compound :
- Hydrazinyl-substituted anilines may require protection of the -NH-NH₂ group during acetylation to avoid side reactions (e.g., oxidation or dimerization).
- Post-acetylation modifications, such as coupling with heterocycles (e.g., thiazoles in ), are feasible due to the hydrazinyl group’s nucleophilicity.
Physicochemical Properties
Critical properties influenced by substituents:
Notes:
- *Predicted data based on structural analogs. Hydrazinyl’s polarity lowers logP compared to alkyl-substituted analogs .
- Thermal stability is reduced relative to decyl- or chloro-substituted derivatives due to the hydrazinyl group’s susceptibility to oxidation .
Key Findings :
- Hydrazinyl derivatives (e.g., ) show enhanced analgesic activity compared to non-hydrazinyl analogs, likely due to improved target binding via -NH-NH₂.
- Cytotoxicity in indole- or phenethyl-substituted acetamides highlights the role of aromatic systems in intercalation or enzyme inhibition.
Biological Activity
N-(3-hydrazinylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antibacterial, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
This compound, also known as a hydrazone derivative, can be synthesized through various chemical pathways. Its structure features a hydrazinyl group attached to a phenyl ring and an acetamide moiety, which contributes to its biological activity.
Antibacterial Activity
Research indicates that hydrazone derivatives exhibit notable antibacterial properties. For instance, compounds related to this compound have shown varying degrees of effectiveness against common bacterial strains. A study highlighted the antibacterial activity of similar hydrazones against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating minimum inhibitory concentration (MIC) values that suggest significant potency .
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | MIC (µg/L) | Target Bacteria |
|---|---|---|
| 7g | 200 | E. coli |
| 7e | 200 | B. subtilis |
| 7c | 200 | S. cerevisiae |
| 7a | - | No activity |
The presence of electron-donating groups in the hydrazone structure has been correlated with enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .
Antioxidant Activity
In addition to antibacterial effects, this compound exhibits antioxidant properties. A study evaluated the antioxidant capacity of various acetamide derivatives, including those with hydrazinyl groups. The compounds were tested for their ability to scavenge free radicals using the ABTS radical scavenging assay. Results indicated that certain derivatives significantly reduced reactive oxygen species (ROS) production in stimulated macrophage cells .
Table 2: Antioxidant Activity of Acetamide Derivatives
| Compound | Scavenging Activity (%) | LD50 (ppm) |
|---|---|---|
| 40006 | Significant | 3.0443 |
| 40007 | Significant | 10.6444 |
These findings underscore the potential of this compound as a therapeutic agent in oxidative stress-related conditions.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research on similar compounds indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, pyrazole-based analogs with structural similarities demonstrated significant inhibition against MCF7 breast cancer cells with GI50 values indicating potent antiproliferative effects .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 4 | MDA-MB-468 | 3.81 |
| Compound 4 | HL-60 (leukemia) | 0.171 |
| Compound 4 | SF-539 (CNS) | 3.68 |
These results suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction, warranting further investigation into its molecular targets .
The biological activities of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth .
- Cell Signaling Modulation : The antioxidant properties may stem from the compound's ability to modulate signaling pathways related to oxidative stress and inflammation .
- Apoptotic Pathways : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
